deltamethrin

Übersicht

Beschreibung

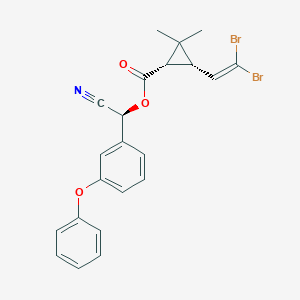

Deltamethrin, also known as this compound, is a useful research compound. Its molecular formula is C22H19Br2NO3 and its molecular weight is 505.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Deltamethrin is a synthetic pyrethroid insecticide widely used for agricultural and public health purposes due to its effectiveness against a broad range of pests. Its biological activity is characterized by neurotoxic effects on insects and potential toxicological impacts on non-target organisms, including humans. This article reviews the biological activity of this compound, highlighting its mechanisms of action, toxicity profiles, and case studies related to human exposure.

This compound exerts its insecticidal effect primarily through the disruption of sodium ion channels in the neuronal membranes of insects. This disruption leads to prolonged depolarization and hyperexcitability of the nervous system, resulting in paralysis and death. The compound binds to the voltage-gated sodium channels, inhibiting their normal function, which is crucial for nerve impulse transmission.

Acute Toxicity

This compound is classified as highly toxic to aquatic organisms and moderately toxic to mammals. The oral LD50 (lethal dose for 50% of the population) for rats is approximately 50-100 mg/kg, indicating significant acute toxicity. The dermal LD50 is greater than 1000 mg/kg, suggesting lower toxicity through skin contact compared to ingestion .

Chronic Toxicity

Chronic exposure to this compound has been associated with various health effects, including immunotoxicity and neurotoxicity. Studies have shown that repeated exposure can lead to alterations in immune function and neurological deficits. For instance, a study on male F344 rats indicated that this compound exposure resulted in immunosuppression, affecting both humoral and cell-mediated immunity .

Case Study 1: this compound Poisoning Mimicking Organophosphate Poisoning

A recent case report detailed a patient who ingested this compound in an attempt at suicide. The clinical presentation resembled organophosphate poisoning, with symptoms such as fasciculations and respiratory distress. Despite the severity of the ingestion (approximately 100 ml of a 12.5 mg/ml solution), the patient exhibited a good prognosis following supportive treatment. This case highlights the potential for misdiagnosis due to overlapping symptoms between this compound and organophosphate poisoning .

Case Study 2: this compound-Induced Oxidative Stress in Fish

Research conducted on catfish (Clarias gariepinus) exposed to this compound demonstrated significant oxidative stress as indicated by elevated malondialdehyde (MDA) levels and decreased catalase activity in liver and kidney tissues. The study found that exposure to 0.75 μg/l of this compound led to increased serum levels of liver enzymes (ALT and AST), suggesting hepatotoxicity. The administration of α-tocopherol (vitamin E) was shown to mitigate some of these adverse effects, indicating potential protective strategies against this compound toxicity .

| Group | ALT (IU/l) | AST (IU/l) | Total Proteins (g/dl) | Albumin (g/dl) |

|---|---|---|---|---|

| Controls | 31.97 ± 1.82 | 20.99 ± 3.43 | 4.55 ± 0.13 | 1.83 ± 0.05 |

| This compound (0.75 μg/l) | 61.58 ± 5.66 | 55.67 ± 7.54 | 3.65 ± 0.2 | 1.46 ± 0.08 |

| α-Tocopherol (12 μg/l) | 26.80 ± 3.40 | 11.97 ± 1.22 | 4.66 ± 0.39 | 1.91 ± 0.14 |

Environmental Impact

This compound's environmental persistence raises concerns regarding its impact on non-target species, particularly aquatic organisms due to runoff from agricultural applications. Studies have reported DNA damage in human leukocytes following exposure to this compound, indicating potential genotoxic effects . Its use in vector control programs for malaria has been scrutinized due to these risks.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Crop Protection

Deltamethrin is predominantly used in agriculture, accounting for approximately 85% of its total production. It is effective against various pests affecting crops such as:

- Cotton : 45% of its agricultural use.

- Fruits and Vegetables : 25% usage.

- Cereals, Maize, and Soybeans : 20% application.

- Miscellaneous Crops : 10%, including coffee and hops .

Efficacy in Pest Control

Research indicates that this compound significantly reduces pest populations. For instance, a study demonstrated a 94.9% reduction in tsetse fly populations when using this compound-impregnated targets in Ethiopia . This effectiveness is crucial in managing pests that threaten food security and agricultural productivity.

Veterinary Applications

Livestock Protection

This compound is utilized in veterinary medicine to control ectoparasites such as ticks and fleas on livestock. A notable case study involved the application of a 1% pour-on formulation , which resulted in a significant decrease in trypanosomosis incidence among cattle, dropping from 10% to 0.95% . This demonstrates its role in enhancing animal health and productivity.

Public Health Applications

Vector Control

This compound plays a vital role in public health initiatives aimed at controlling disease vectors such as mosquitoes and ticks. Its application has been linked to the reduction of vector-borne diseases like malaria and Chagas disease. For example, this compound treatments have shown effectiveness in reducing flea populations on small mammals, which can be critical for controlling zoonotic diseases .

Environmental Impact Studies

Non-target Species Effects

While this compound is effective against target pests, it also poses risks to non-target species. Studies have shown that its application can reduce the survival rates of non-target small mammals . This necessitates careful consideration of application methods to mitigate unintended ecological consequences.

Nanotechnology Applications

Nanopesticides

Recent advancements have explored the use of nanotechnology to enhance the efficacy and safety of this compound applications. Nanopesticides formulated with this compound demonstrate improved delivery mechanisms and reduced environmental persistence, making them a promising alternative to traditional formulations . These formulations can provide controlled release properties, enhancing pest management strategies.

Data Summary Table

Analyse Chemischer Reaktionen

Degradation Pathways

- Hydrolysis: Deltamethrin can undergo basic hydrolysis, particularly in water-based environments, leading to the formation of 1-R, cis-decamethrinic acid (DMA) and 3-phenoxybenzaldehyde cyanohydrin . The cyanohydrin then converts to 3-phenoxybenzaldehyde (3-PBA) through cyanide elimination .

- Isomerization: The α−benzyl carbon atom, a chiral center in this compound, can undergo isomerization, leading to the formation of inactive this compound (i-DLM) . This conversion impacts the insecticidal activity of the compound .

- Metabolism: In mammals, this compound metabolism involves ester hydrolysis, oxidation, hydroxylation, and conjugation .

- Photodegradation: this compound also undergoes photodegradation in the presence of hydroxyl radicals .

Degradation Products

Key degradation products of this compound include:

- 2-OH this compound

- 4-OH this compound

- α-hydroxy-3-phenoxy-benzeneacetonitrile

- 3-phenoxybenzaldehyde

- 2-hydroxy-4-methoxy benzophenone

- 3-phenoxybenzoic acid

- cis-decamethrinic acid

- Inactive this compound (i-DLM)

- α-3-phenoxybenzoyl-deltamethrin (R-PBDM and S-PBDM)

Reaction with 3-Phenoxybenzaldehyde

This compound can undergo a nucleophilic addition reaction with 3-PBA, resulting in the formation of a diastereomeric pair, α-3-phenoxybenzoyl-deltamethrin (R-PBDM and S-PBDM) .

This compound Stability Analysis

NMR spectroscopy is used to analyze this compound stability and identify degradation products .

NMR Analysis of this compound Degradation By-Products

Toxicological Considerations

- Metabolites as biomarkers : 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (Br2CA) can be used as a biomarker of exposure to this compound .

- Effects on laying chickens: Studies on laying chickens show that this compound can induce liver and kidney damage, indicated by changes in blood biochemical indexes, and can also induce neurotoxicity .

- General Toxicity: Signs of acute intoxication can include salivation, ataxia, and choreoathetotic movements .

- Absorption: this compound is poorly absorbed through the skin .

- Behavioral changes: Exposure can lead to increased activity and reduced anxiety .

- Developmental Exposure: May induce subtle changes in reproductive behavior and physiology of male offspring .

- Oxidative Stress: this compound can trigger oxidative stress, causing harm to the organism .

Environmental Fate

The degradation half-life for this compound due to hydroxyl radical reactions is approximately 0.46 days .

Eigenschaften

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-QWFCFKBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.